molecular formula C22H22FN5O3 B2761238 3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-59-1

3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2761238
CAS RN: 1031595-59-1
M. Wt: 423.448
InChI Key:
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Description

The compound is a derivative of the triazoloquinazoline class . Triazoloquinazolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . These compounds are often synthesized for their potential biological activities .


Synthesis Analysis

Triazoloquinazolines can be synthesized through a multi-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of similar compounds .


Molecular Structure Analysis

The molecular structure of these compounds is typically determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve engaging multiple reactive centers in a one-pot process .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures. Typically, these properties are determined through a combination of experimental techniques and computational methods .

Scientific Research Applications

OLED Materials

Tris[1,2,4]triazolo[1,3,5]triazine (TTT) derivatives, including TTT-PXZ and TTT-DMAC, have been investigated as novel electron acceptors for efficient thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs) . TTT-PXZ and TTT-DMAC exhibit both TADF activities and aggregation-induced emission enhancement (AIEE) properties. Solution-processed OLEDs based on TTT-PXZ green emitters demonstrated good performance, achieving an external quantum efficiency (EQE) of up to 6.2%. These findings highlight the potential of TTT-based compounds in next-generation display technologies.

Cancer Therapeutics

Bioisosteric modifications of triazolophthalazine inhibitors have been explored for targeting the PCAF bromodomain, which is implicated in cancer treatment. While not directly related to our compound, this research underscores the significance of triazoloquinazoline derivatives in drug discovery . Further investigations could explore the potential of our compound as a scaffold for developing novel anticancer agents.

Heterocyclic Systems

The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system, was achieved using a retro Diels–Alder procedure . Although not identical to our compound, this work highlights the importance of triazoloquinazoline-based structures in the design of diverse heterocyclic systems with potential biological activities.

Mechanism of Action

While the specific mechanism of action for your compound is not known, similar compounds have been studied for their anticancer activity . They may work by binding to certain proteins in cancer cells .

Future Directions

Future research on these compounds could involve further exploration of their synthesis, characterization, and potential biological activities. This could include testing their activity against different types of cells or in different biological assays .

properties

IUPAC Name

3-(3-fluorophenyl)-5-oxo-N-(3-propan-2-yloxypropyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3/c1-13(2)31-10-4-9-24-21(29)15-7-8-17-18(12-15)28-20(25-22(17)30)19(26-27-28)14-5-3-6-16(23)11-14/h3,5-8,11-13,27H,4,9-10H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHUVFDMVWRTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2NN=C3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

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